molecular formula C8H16N2O4 B557196 Boc-D-2,3-diaminopropionic acid CAS No. 76387-70-7

Boc-D-2,3-diaminopropionic acid

Cat. No. B557196
CAS RN: 76387-70-7
M. Wt: 204.22 g/mol
InChI Key: KRJLRVZLNABMAT-RXMQYKEDSA-N
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Description

Boc-D-2,3-diaminopropionic acid, also known as N(alpha)-Boc-D-2,3-diaminopropionic acid, is a pharmaceutical intermediate . It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of N®-Boc2-N(â)-Cbz-2,3-diaminopropionic acid starts from commercially available N®-Boc-Asp(OBn)-OH and employs a Curtius rearrangement to establish the â-nitrogen . Proper protection of the r-nitrogen is essential for the success of the Curtius rearrangement .


Molecular Structure Analysis

The molecular formula of Boc-D-2,3-diaminopropionic acid is C8H16N2O4 . The InChI Key is KRJLRVZLNABMAT-UHFFFAOYNA-N . The SMILES representation is CC©©OC(=O)NC(CN)C(O)=O .


Chemical Reactions Analysis

Boc-D-2,3-diaminopropionic acid is used in protein assembly directed by synthetic molecular recognition motifs. It is also used in the solid phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities, synthesis of HCV protease inhibitor modified analogs, and solid phase synthesis of peptidic V1a receptor agonists .


Physical And Chemical Properties Analysis

Boc-D-2,3-diaminopropionic acid has a molecular weight of 204.2 . It appears as a white crystalline powder . The melting point ranges from 198 to 212 °C . The optical rotation is [a]D20 = -5.0 to -7.5 º (C=1 in 1:1 MeOH/H2O) .

Scientific Research Applications

  • Synthesis of Probes for Protein Function : Englund, Gopi, and Appella (2004) developed an efficient and cost-effective synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid, which is crucial for protein function studies. This synthesis is significant for biochemistry and molecular biology research (Englund, Gopi, & Appella, 2004).

  • Foldamers in Biochemistry : Delatouche et al. (2010) synthesized oligomers from a bifunctional diketopiperazine scaffold derived from the cyclization of l-aspartic acid and (S)-2,3-diaminopropionic acid. These oligomers demonstrate a β-bend ribbon structure and have potential applications in biochemistry (Delatouche et al., 2010).

  • Solid-Phase Synthesis of Organic Molecules : Valerio, Bray, and Stewart (2009) described a modular approach using N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid as a scaffold for organic molecule synthesis. This has implications in medicinal chemistry and drug development (Valerio, Bray, & Stewart, 2009).

  • Diverse Molecules and Linkers in Chemical Libraries : Pascal, Sola, and Jouin (2003) discussed the use of protected aromatic scaffold and L-2,3-diaminopropionic acid in chemical libraries. This is important for drug discovery and development (Pascal, Sola, & Jouin, 2003).

  • Facile Synthesis of Derivatives : Teng et al. (2006) reported an economical method to synthesize Nα‐Boc‐Nβ‐Cbz‐2,3‐diaminopropionic acid derivatives, significant for pharmaceutical research (Teng et al., 2006).

  • Biological Significance and Synthetic Approaches : Viso et al. (2011) focused on the biological significance and therapeutic uses of α,β-Diamino acids, including 2,3-diaminopropionic acid. They also reviewed the methodologies for synthesizing these compounds (Viso et al., 2011).

  • Hemostasis Treatment : Quan et al. (2016) utilized 2,3-Diaminopropionic acid in the preparation of a graphene sponge for hemostasis treatment, demonstrating its medical application (Quan et al., 2016).

  • Synthesis of Protected 2,3-l-Diaminopropanoic Acid Methyl Esters : Temperini et al. (2020) developed a strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid, useful in peptide chemistry (Temperini et al., 2020).

  • Inhibition of Glucosamine Synthetase : Andruszkiewicz et al. (1986) synthesized analogues of N3-fumaramoyl-L-2,3-diaminopropanoic acid to inhibit glucosamine-6-phosphate synthetase, highlighting its biochemical applications (Andruszkiewicz et al., 1986).

Safety And Hazards

Boc-D-2,3-diaminopropionic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Boc-D-2,3-diaminopropionic acid has been used to probe many aspects of peptide and protein structure . It is also used in the design of effective RNA-binding drugs . The highly charged nature of lysine and arginine, combined with their extended side chains, can contribute to nonspecific binding, which greatly reduces selectivity . Therefore, moving the charge closer to the peptide backbone should reduce the propensity of the cationic charge to interact with random anionic species . This could impact the secondary structure of the peptide and the binding interaction between polypeptides and RNA .

properties

IUPAC Name

(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLRVZLNABMAT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427317
Record name Boc-D-2,3-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-2,3-diaminopropionic acid

CAS RN

76387-70-7
Record name Boc-D-2,3-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-(tert-butoxycarbonyl)-D-alanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Kuru, S Tekkam, E Hall, YV Brun… - Nature protocols, 2015 - nature.com
Fluorescent D-amino acids (FDAAs) are efficiently incorporated into the peptidoglycans (PGs) of diverse bacterial species at the sites of PG biosynthesis, allowing specific and covalent …
Number of citations: 280 www.nature.com
B Söderström, A Ruda, G Widmalm… - Microbiology, 2020 - microbiologyresearch.org
Fluorescent d-amino acids (FDAAs) are molecular probes that are widely used for labelling the peptidoglycan layer of bacteria. When added to growing cells they are incorporated into …
Number of citations: 7 www.microbiologyresearch.org
F Zhao, U Atxabal, S Mariottini, F Yi… - Journal of medicinal …, 2021 - ACS Publications
NMDA receptors mediate glutamatergic neurotransmission and are therapeutic targets due to their involvement in a variety of psychiatric and neurological disorders. Here, we describe …
Number of citations: 3 pubs.acs.org
LP Conway, AM Jadhav, RA Homan, W Li… - Chemical …, 2021 - pubs.rsc.org
The use of photo-affinity reagents for the mapping of noncovalent small molecule–protein interactions has become widespread. Recently, several ‘fully-functionalized’ (FF) chemical …
Number of citations: 42 pubs.rsc.org
SL Rivera, A Espaillat, AK Aditham, P Shieh… - 2019 - chemrxiv.org
Transpeptidation reinforces the structure of cell wall peptidoglycan, an extracellular heteropolymer that protects bacteria from osmotic lysis. The clinical success of transpeptidase-…
Number of citations: 4 chemrxiv.org
X Meng - 2016 - search.proquest.com
Peptidoglycans (PGs), also known as bacterial cell wall, is a rigid polymer that maintains the integrity and morphology of bacteria. PGs are unique to bacteria kingdom, and thus become …
Number of citations: 0 search.proquest.com
SL Rivera, A Espaillat, AK Aditham, P Shieh… - Cell chemical …, 2021 - cell.com
Transpeptidation reinforces the structure of cell-wall peptidoglycan, an extracellular heteropolymer that protects bacteria from osmotic lysis. The clinical success of transpeptidase-…
Number of citations: 5 www.cell.com
AR Maolanon, R Risgaard, SY Wang… - ACS chemical …, 2017 - ACS Publications
A series of analogues based on serine as lead structure were designed, and their agonist activities were evaluated at recombinant NMDA receptor subtypes (GluN1/2A-D) using two-…
Number of citations: 19 pubs.acs.org
YP Hsu, X Meng, MS VanNieuwenhze - Methods in Microbiology, 2016 - Elsevier
Peptidoglycan is a rigid envelope surrounding the cytoplasmic membrane of most bacterial species. It helps protect bacterial cells from environmental stress and helps preserve cell …
Number of citations: 22 www.sciencedirect.com
KR Sidiq - 2016 - theses.ncl.ac.uk
Cell wall is a unique and essential component of bacterial cell. It defines cell shape and protects cell from bursting through its own internal osmotic pressure. It also represents a …
Number of citations: 1 theses.ncl.ac.uk

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